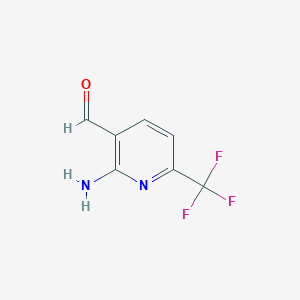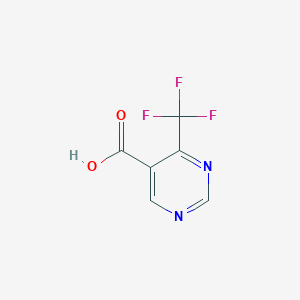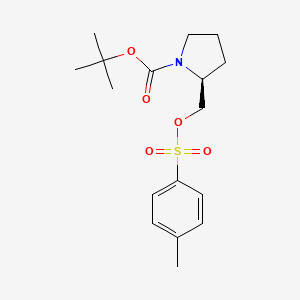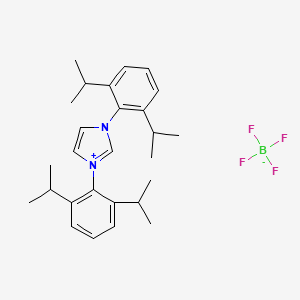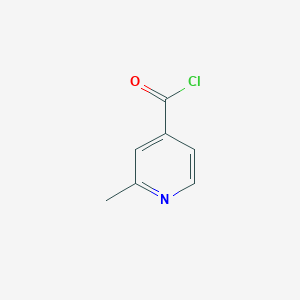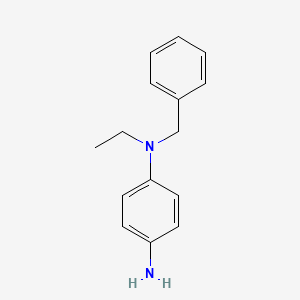
2-クロロ-3-フルオロ-5-(トリフルオロメチル)ピリジン
概要
説明
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The molecular weight of this compound is 199.53 .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves the stepwise liquid-phase/vapor–phase synthesis of 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is C6H2ClF4N . The InChI code is 1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They also participate in the synthesis of various agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . It has a refractive index of n20/D 1.433 (lit.) . The boiling point is 50-55 °C/11 mmHg (lit.) and the melting point is 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .科学的研究の応用
材料科学
この化合物は、ポリマー、染料、液晶などの材料を作成するための前駆体として使用できます。 ピリジン環は、他の分子を付着するための官能基として作用し、最終生成物の溶解性と安定性を向上させます .
作物保護
これは、いくつかの作物保護製品の製造に使用されています。 この誘導体の需要は、作物を保護する効果が高いため高くなっています .
有機合成
この化合物は、部位限定的官能基化を調査するためのモデル基質として役立ち、複雑な分子を作成するための有機合成において不可欠です .
医薬品研究
医薬品研究では、潜在的な薬効を持つ化合物を合成するための出発物質として使用されます .
化学合成
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Pharmacokinetics
The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into target molecules. This compound is known to participate in reactions catalyzed by enzymes such as cytochrome P450, which are involved in the oxidative metabolism of xenobiotics. The interactions between 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine and these enzymes often involve the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
The effects of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its function. For example, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its activity and function. Studies have shown that 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine remains relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, leading to the formation of metabolites that can be further processed by conjugation enzymes. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, affecting its localization and concentration within different cellular compartments. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the presence of specific amino acid sequences or chemical modifications can target the compound to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .
特性
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQLMSKDLDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512959 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-67-0 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


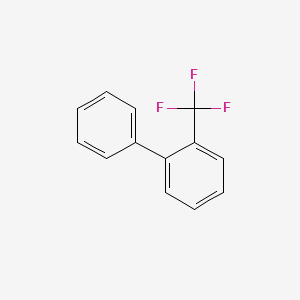
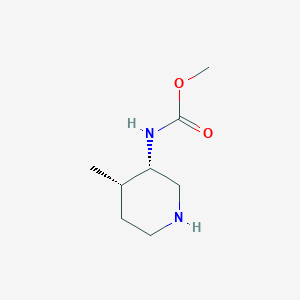

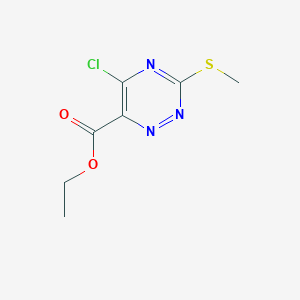
![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
